molecular formula C92H148N4O16Rh2S4 B069053 Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) CAS No. 178879-60-2

Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)

Cat. No. B069053
M. Wt: 1900.3 g/mol
InChI Key: IGTBJBHOQXYDMM-MSZWWGBCSA-N
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Description

Synthesis Analysis

This compound is synthesized using cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst. The process involves the decomposition of vinyldiazomethanes in the presence of alkenes. This method yields functionalized cyclopropanes in a highly diastereoselective and enantioselective manner. The carbenoid structure is crucial for asymmetric induction, with the combination of small electron-withdrawing and electron-donating groups leading to the highest enantioselectivity (Davies et al., 1996).

Molecular Structure Analysis

The molecular structure of Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) features dirhodium centers coordinated with N-(arylsulfonyl)prolinate ligands. This configuration is significant in determining the compound's reactivity and selectivity in catalysis. For example, in the catalysis of cyclopropenation of alkynes with styryldiazoacetates, the enantioselectivity is governed by the specific orientation of the alkyne during its approach to the carbenoid (Briones et al., 2010).

Chemical Reactions and Properties

This dirhodium complex is particularly efficient in asymmetric intermolecular C-H activation, showing excellent catalytic activity for such reactions through a rhodium carbenoid induced C-H insertion (Davies & Walji, 2003). It also catalyzes the asymmetric cyclopropanation of alkenes with high enantioselectivity, demonstrating its versatility in organic synthesis.

Physical Properties Analysis

The physical properties, such as solubility and stability, of this compound are influenced by the dirhodium core and the sulfonylprolinato ligands. These properties are crucial in determining the compound's behavior in various solvents and reaction conditions.

Chemical Properties Analysis

The chemical properties of Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) are characterized by its high reactivity in carbene transformations and its ability to induce highly selective and enantioselective reactions. This is demonstrated in its use in the asymmetric amination of silyl enol ethers, yielding products with high yields and enantioselectivities (Anada et al., 2007).

Scientific Research Applications

  • Catalytic Asymmetric Allylic C-H Activation

    This compound acts as a catalyst in the decomposition of methyl aryldiazoacetates in the presence of alkenes, resulting in allylic C-H activation. This process provides a method equivalent to an asymmetric Claisen rearrangement, offering highly regio- and enantioselective C-H insertions, sometimes with good diastereoselectivity (Davies, Ren, & Jin, 2001).

  • Catalytic Asymmetric Cyclopropenation of Alkynes

    It is an effective catalyst for cyclopropenation reactions between terminal alkynes and arylvinyldiazoacetates. The resultant vinylcyclopropenes can undergo rearrangement to cyclopentadienes. This process's high enantioselectivity is attributed to a specific orientation of the alkyne during its approach to the carbenoid (Briones et al., 2010).

  • Asymmetric Cyclopropanation

    The compound facilitates the decomposition of vinyldiazoacetates in the presence of alkenes, leading to the synthesis of functionalized cyclopropanes. It achieves high diastereoselective and enantioselective modes. The catalyst's structure critically affects asymmetric induction, with specific combinations of electron-withdrawing and donating groups yielding high enantioselectivity (Davies et al., 1996).

  • Immobilized Dirhodium Catalysts

    The immobilized version of this compound on a pyridine-functionalized resin shows excellent activity for asymmetric intermolecular C-H activation, demonstrating its potential for recyclability in catalytic processes (Davies & Walji, 2003).

  • Kinetic Resolution and Double Stereodifferentiation

    The compound catalyzes reactions involving 2-substituted pyrrolidines, resulting in C-H insertions with impressive levels of diastereoselectivity, enantioselectivity, and kinetic resolution. This allows control over three stereocenters during the C-H insertion step (Davies & Venkataramani, 2001).

properties

IUPAC Name

(2R)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m1111../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTBJBHOQXYDMM-MSZWWGBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H148N4O16Rh2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1900.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)

CAS RN

178879-60-2
Record name Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) Rh2(R-DOSP)4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Zhang - 2010 - ourspace.uregina.ca
1.1 Metallocarbenoid mediated transformations of diazo compounds Transition metal-catalyzed decomposition of diazo compounds and subsequent transformations of the resulting …
Number of citations: 3 ourspace.uregina.ca
DG Nam, JW Yang - Furan Derivatives-Recent Advances and …, 2022 - intechopen.com
In this chapter, recent developments with regard to catalytic enantioselective reactions of furans, derived from biomass such as unsubstituted furan, 2-methylfuran, 2, 5-dimethylfuran, …
Number of citations: 0 www.intechopen.com
NJ Adamson - 2020 - search.proquest.com
The construction of complex structural motifs from simple precursors is a compelling goal in organic synthesis. Within this context, enantioselective hydrofunctionalization of carbon–…
Number of citations: 2 search.proquest.com

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